molecular formula C27H36FN B12497421 N-(4-fluorobenzyl)abieta-8,11,13-trien-18-amine

N-(4-fluorobenzyl)abieta-8,11,13-trien-18-amine

Cat. No.: B12497421
M. Wt: 393.6 g/mol
InChI Key: LCFXIWMDHGFFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a hexahydrophenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the alkylation of a phenanthrene derivative with a fluorophenylmethyl halide under basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule .

Chemical Reactions Analysis

Types of Reactions

[(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hexahydrophenanthrene moiety can provide structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE is unique due to its combination of a fluorophenyl group and a hexahydrophenanthrene moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C27H36FN

Molecular Weight

393.6 g/mol

IUPAC Name

N-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C27H36FN/c1-19(2)21-8-12-24-22(16-21)9-13-25-26(3,14-5-15-27(24,25)4)18-29-17-20-6-10-23(28)11-7-20/h6-8,10-12,16,19,25,29H,5,9,13-15,17-18H2,1-4H3

InChI Key

LCFXIWMDHGFFFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCC4=CC=C(C=C4)F)C

Origin of Product

United States

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